2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide
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Overview
Description
2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H15Cl4N3OS. This compound is notable for its unique structure, which includes multiple chlorine atoms and a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate compound.
Thioamide Formation: This intermediate is then reacted with 3-toluidine and carbon disulfide to form the thioamide derivative.
Final Coupling: The final step involves coupling the thioamide derivative with the intermediate compound under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide
- 2,4-dichloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide
Uniqueness
2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide is unique due to its specific arrangement of chlorine atoms and the presence of the toluidinocarbothioyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H15Cl4N3OS |
---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl4N3OS/c1-10-5-4-6-11(9-10)22-16(26)24-15(17(19,20)21)23-14(25)12-7-2-3-8-13(12)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
VEOMNUBLHYDDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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